molecular formula C14H14N2O4S B13884139 Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B13884139
M. Wt: 306.34 g/mol
InChI Key: LHUMRDZLJFEGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and thiazole rings, followed by their coupling through specific reaction conditions. Common reagents used in these reactions include acetyl chloride, ethyl chloroformate, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and advanced purification techniques like chromatography might be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: Substitution reactions can occur at different positions on the ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-acetylpyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate
  • Methyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

Uniqueness

This compound stands out due to its specific structural features, such as the presence of both pyridine and thiazole rings, which contribute to its unique chemical and biological properties

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

ethyl 2-(4-acetyl-1-oxidopyridin-1-ium-2-yl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C14H14N2O4S/c1-4-20-14(18)12-8(2)15-13(21-12)11-7-10(9(3)17)5-6-16(11)19/h5-7H,4H2,1-3H3

InChI Key

LHUMRDZLJFEGDD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=[N+](C=CC(=C2)C(=O)C)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.